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Compound of Interest

Compound Name: Methyl 2-ethenylbenzoate

Cat. No.: B1626719 Get Quote

Introduction
Methyl 2-ethenylbenzoate is an organic ester of significant interest in synthetic chemistry due

to its dual functionality: a polymerizable vinyl group and a modifiable ester group. Accurate

structural elucidation is critical for its application in polymer synthesis and as a building block in

fine chemical manufacturing. Spectroscopic techniques, including Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are

indispensable tools for confirming the identity and purity of this compound.

This guide provides an in-depth analysis of the expected spectroscopic data for Methyl 2-
ethenylbenzoate. It is important to note that comprehensive, experimentally verified spectral

data for this specific ortho-substituted isomer is not widely available in public-access

databases. Therefore, this document employs a dual approach rooted in established

spectroscopic principles:

Prediction of Spectral Data: Utilizing well-established principles of chemical shifts, vibrational

frequencies, and fragmentation patterns to forecast the spectroscopic signature of Methyl 2-
ethenylbenzoate.

Comparative Analysis with an Isomer: Presenting verified, experimental data for the closely

related isomer, Methyl 4-ethenylbenzoate, to provide a tangible reference and highlight the

subtle yet significant differences arising from substituent positioning.
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This methodology ensures a robust and scientifically grounded guide for researchers engaged

in the synthesis and analysis of this compound class.
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Caption: General workflow for the synthesis and spectroscopic confirmation of a target

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in

a molecule. For Methyl 2-ethenylbenzoate, both ¹H and ¹³C NMR provide unambiguous

information about the vinyl, aromatic, and methyl ester moieties.

Predicted ¹H NMR Spectroscopy of Methyl 2-
ethenylbenzoate
The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton

environment. The chemical shifts are influenced by the electron-withdrawing ester group and

the anisotropic effects of the benzene ring. Due to the ortho positioning, steric hindrance may

cause slight out-of-plane twisting, influencing the electronic environment.

Table 1: Predicted ¹H NMR Data for Methyl 2-ethenylbenzoate (in CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.8-7.9 dd 1H
Ar-H (ortho to
ester)

Deshielded by
the adjacent
carbonyl
group.

~7.2-7.5 m 3H Remaining Ar-H

Complex

multiplet due to

overlapping

signals.

~6.8-7.0 dd 1H -CH=CH₂

Vinylic proton,

deshielded by

the ring. Coupled

to two geminal

protons.

~5.6-5.7 d 1H -CH=CH₂ (trans)

Vinylic proton

trans to the aryl

group.

~5.3-5.4 d 1H -CH=CH₂ (cis)
Vinylic proton cis

to the aryl group.

| ~3.9 | s | 3H | -OCH₃ | Singlet for the methyl ester protons. |

Experimental ¹H NMR of Methyl 4-ethenylbenzoate
(Isomer Comparison)
Experimental data for the para-isomer, Methyl 4-ethenylbenzoate, provides a valuable

reference. The high symmetry of the para-substituted ring simplifies the aromatic region

compared to the more complex pattern expected for the ortho-isomer.

Table 2: Experimental ¹H NMR Data for Methyl 4-ethenylbenzoate (400 MHz, CDCl₃)[1]
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

7.99 d 8.4 2H
Ar-H (ortho to
ester)

7.46 d 8.4 2H
Ar-H (ortho to

vinyl)

6.75 dd 17.6, 10.8 1H -CH=CH₂

5.86 d 17.6 1H -CH=CH₂ (trans)

5.38 d 10.8 1H -CH=CH₂ (cis)

| 3.91 | s | - | 3H | -OCH₃ |

Insight: The key difference lies in the aromatic region. The ortho-isomer is predicted to have

four distinct aromatic signals, likely appearing as a complex multiplet, whereas the symmetric

para-isomer shows two clean doublets[1].

¹³C NMR Spectroscopy
The ¹³C NMR spectrum complements the ¹H NMR by defining the carbon skeleton.

Table 3: Predicted ¹³C NMR Data for Methyl 2-ethenylbenzoate vs. Experimental for Methyl 4-

ethenylbenzoate
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Assignment
Predicted Shift (δ, ppm)
(Methyl 2-ethenylbenzoate)

Experimental Shift (δ,
ppm) (Methyl 4-
ethenylbenzoate)

C=O ~167
Not reported, but expected
~166-167

Ar-C (quaternary, ester) ~131 129 (approx.)

Ar-C (quaternary, vinyl) ~138 142 (approx.)

Ar-CH ~126-132 129.9, 126.1

-CH=CH₂ ~136 136.2

-CH=CH₂ ~117 116.3

| -OCH₃ | ~52 | 52.1 |

Note: Experimental values for Methyl 4-ethenylbenzoate are derived from various database

entries and may show slight variations.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated

chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

Acquisition: Acquire ¹H NMR data with 16-32 scans. Acquire ¹³C NMR data with 1024-2048

scans.

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired Free Induction Decay (FID) to obtain the spectrum.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation, which excites molecular vibrations.
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Table 4: Key IR Absorption Bands for Methyl 2-ethenylbenzoate

Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

~3080-3010 C-H stretch Medium
Aromatic & Vinylic
C-H

~2955 C-H stretch Medium Methyl (-CH₃)

~1725-1715 C=O stretch Strong, Sharp
Ester Carbonyl

(conjugated)

~1630 C=C stretch Medium Vinylic C=C

~1600, 1480 C=C stretch Medium-Weak Aromatic Ring

~1280, 1120 C-O stretch Strong Ester C-O

~990, 910
C-H bend (out-of-

plane)
Strong Vinylic (=C-H)

| ~760 | C-H bend (out-of-plane) | Strong | ortho-disubstituted benzene |

Expertise & Causality: The C=O stretch is one of the most diagnostic peaks. Its position at

~1720 cm⁻¹ (lower than a non-conjugated ester at ~1740 cm⁻¹) confirms conjugation with the

aromatic ring[2]. The strong peaks at ~990 and 910 cm⁻¹ are characteristic of a

monosubstituted vinyl group, and the band around 760 cm⁻¹ is a key indicator of the 1,2- (or

ortho) substitution pattern on the benzene ring.

Experimental Protocol for IR Spectroscopy (Thin Film)
Sample Preparation: If the sample is a liquid, place a single drop between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates.

Background Scan: Run a background spectrum of the empty spectrometer to account for

atmospheric CO₂ and H₂O.

Sample Scan: Place the prepared salt plates in the sample holder and acquire the spectrum.
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Data Analysis: Identify the key absorption peaks and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its structural confirmation. For Methyl 2-ethenylbenzoate (C₁₀H₁₀O₂),

the molecular weight is 162.19 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

Molecular Ion (M⁺˙): The parent peak is expected at m/z = 162.

Base Peak: A common fragmentation for methyl esters is the loss of the methoxy radical

(·OCH₃), leading to a highly stable acylium ion at m/z = 131 ([M-31]⁺). This is often the base

peak.

Other Key Fragments:

m/z = 103: Loss of the entire ester group (·COOCH₃) followed by rearrangement, or loss of

CO from the m/z=131 fragment, resulting in a vinyl-substituted phenyl cation.

m/z = 77: Loss of the vinyl group from the m/z=103 fragment, resulting in the phenyl cation

[C₆H₅]⁺.
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Caption: Predicted major fragmentation pathway for Methyl 2-ethenylbenzoate in EI-MS.

Experimental Protocol for GC-MS
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent

like dichloromethane or ethyl acetate.

GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable

capillary column (e.g., DB-5ms) to separate the compound from any impurities.

Ionization: The eluting compound enters the mass spectrometer and is ionized, typically

using a 70 eV electron impact (EI) source.

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole)

based on their mass-to-charge ratio.
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Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and

characteristic fragment ions.

Conclusion
The structural characterization of Methyl 2-ethenylbenzoate relies on a synergistic application

of NMR, IR, and MS techniques. While direct experimental data is not ubiquitously published, a

combination of predictive methods and comparative analysis with its well-documented isomer,

Methyl 4-ethenylbenzoate, provides a robust framework for its unambiguous identification. The

key distinguishing features are expected in the ¹H NMR aromatic region, which should show a

complex pattern for the ortho-isomer versus two doublets for the para-isomer, and in the IR

fingerprint region, with a characteristic absorption band around 760 cm⁻¹ confirming the ortho-

substitution pattern. This guide provides the foundational data and protocols necessary for

researchers to confidently verify the structure of this versatile chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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